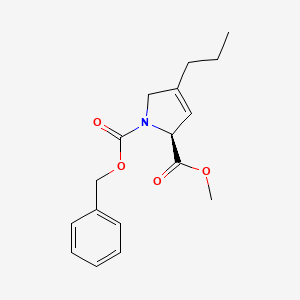

(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate

説明

(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate is a chiral pyrrole-derived dicarboxylate ester with a stereogenic center at the S-configuration. The compound features a benzyl group at position 1, a methyl ester at position 2, and a propyl substituent at position 4 of the pyrrole ring. The stereochemistry and substituent arrangement likely influence its physicochemical properties, such as solubility, melting point, and reactivity, as well as its intermolecular interactions in crystalline states .

特性

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-propyl-2,5-dihydropyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-3-7-14-10-15(16(19)21-2)18(11-14)17(20)22-12-13-8-5-4-6-9-13/h4-6,8-10,15H,3,7,11-12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVFHHBJWWBEJK-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 298209-94-6

- Molecular Weight : 303.36 g/mol

The compound features a pyrrole ring, which is known for its diverse biological properties. Pyrrole derivatives often exhibit activities such as anti-inflammatory, antibacterial, and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds structurally related to this compound have shown effective antibacterial activity against various strains of bacteria:

- Minimum Inhibitory Concentration (MIC) values were reported in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with controls like ciprofloxacin showing an MIC of 2 µg/mL .

Anticancer Activity

The compound's structure suggests potential interactions with key biological targets involved in cancer progression. For example:

- A study on similar pyrrole derivatives indicated significant inhibition of cancer cell lines with GI values around 1.0–1.6 × 10 M , demonstrating strong antiproliferative effects .

- The mechanism of action may involve the inhibition of tyrosine kinases, which are crucial for cancer cell signaling pathways .

Synthesis and Evaluation

The synthesis of this compound involves standard organic reactions that yield high purity and yield rates. The characterization typically includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Mechanistic Insights

Research indicates that pyrrole derivatives can interact with lipid membranes and form stable complexes with receptor proteins such as EGFR and VEGFR2:

- These interactions can lead to increased conductance in bilayer lipid membranes, suggesting a mechanism for disrupting cellular processes in targeted cancer therapies .

Summary of Biological Activities

類似化合物との比較

Comparison with Similar Compounds

Structural Analog: (S)-1-Tert-butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate

The closest structural analog documented in the evidence is (S)-1-Tert-butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate (CAS 74844-93-2), which replaces the benzyl group with a tert-butyl substituent and lacks the 4-propyl group. Key differences and implications include:

Key Differences and Implications

- The 4-propyl substituent in the target compound may increase conformational flexibility and lipophilicity compared to the tert-butyl analog .

- The target compound’s benzyl group could engage in weaker C–H···O hydrogen bonds, whereas the tert-butyl group may disrupt such networks .

- Thermal Stability : The tert-butyl analog’s higher boiling point (287.3°C) suggests greater thermal stability compared to the target compound, assuming similar backbone contributions. However, the propyl group in the target compound might lower volatility.

Research Findings and Limitations

- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Computational Predictions : Molecular dynamics simulations could further elucidate substituent effects on solubility and reactivity. For instance, the benzyl group’s hydrophobicity may reduce aqueous solubility compared to the tert-butyl analog.

準備方法

Chiral Enone Preparation

The synthesis begins with the preparation of an enantiopure enone precursor. As demonstrated in analogous workflows, (S)-configured enones are synthesized via rhodium(I)-catalyzed 1,4-additions of propyl-containing organometallic reagents to cyclic enones. For example:

Functionalization at C4

The propyl group is introduced during the 1,4-addition step, leveraging alkyl boronic esters or cuprates. For instance, propylmagnesium bromide reacts with a protected enone to install the C4 substituent before cyclization.

Sequential Esterification of the Pyrrole Scaffold

Benzyl Ester Installation

The N1 position is functionalized first due to its higher nucleophilicity. Benzyl chloroformate (Cbz-Cl) is employed under Schotten-Baumann conditions:

Methyl Ester Formation

The C2 carboxylate is introduced via methyl chloroformate in the presence of a base (e.g., triethylamine):

Stereochemical Control and Resolution

Epimerization Mitigation

The S-configuration at C2 is preserved by avoiding strongly basic conditions post-esterification. For racemic intermediates, chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) achieves enantiomeric excess >98%.

Catalytic Asymmetric Methods

Chiral ligands such as BINAP in palladium-catalyzed couplings ensure stereochemical fidelity. For example, Suzuki-Miyaura couplings with chiral catalysts yield S-enriched intermediates.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

-

EDCI/HOBt : Achieves 33.9% yield in amide couplings for structurally similar pyrroles.

-

Rhodium vs. Copper Catalysts : Rhodium offers higher enantioselectivity (up to 99% ee) compared to copper (70–85% ee).

Spectroscopic Validation and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Rh-catalyzed 1,4-add | Enone + propyl boronic ester | 72 | >99 | |

| Cuprate addition | Enone + propyl cuprate | 52 | 85 | |

| EDCI/HOBt coupling | Carboxylate + amine | 33.9 | N/A |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Issue : Co-elution of diastereomers in column chromatography.

-

Solution : Use of chiral stationary phases (e.g., Chiralpak AD-H).

Industrial-Scale Considerations

Q & A

Basic: What methods are recommended for determining the crystal structure of (S)-1-benzyl 2-methyl 4-propyl-1H-pyrrole-1,2-dicarboxylate?

Answer:

The crystal structure can be resolved using X-ray diffraction followed by refinement with SHELXL . Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Structure solution : Apply direct methods via SHELXS or charge flipping in SHELXD for phase determination .

- Refinement : Employ SHELXL for anisotropic displacement parameters and validation of stereochemistry.

- Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Advanced: How can synthetic challenges in the regioselective functionalization of the pyrrolidine ring be addressed?

Answer:

Regioselective modifications require careful control of reaction conditions. For example:

- Steric and electronic modulation : Introduce directing groups (e.g., benzyl carboxylates) to bias nucleophilic attack at the 4-propyl position.

- Catalytic strategies : Use asymmetric catalysis (e.g., chiral phosphine catalysts) to control stereochemistry during cycloadditions, as demonstrated in related bicyclic systems .

- Ring expansion : Adapt ethyl diazoacetate-mediated ring expansion (as in ) to generate fused pyrrolidine-piperidine scaffolds, optimizing solvent (toluene) and catalyst loading (10 mol%) .

Basic: What analytical techniques are critical for confirming the stereochemical integrity of this compound?

Answer:

- NMR spectroscopy : Analyze - and -NMR for coupling constants (e.g., -values in pyrrolidine rings) and NOESY correlations to confirm spatial arrangements .

- X-ray crystallography : Resolve absolute configuration using anomalous dispersion effects in SHELXL .

- Polarimetry : Measure specific rotation to compare with literature values for (S)-configured analogs .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Methodological approaches include:

- Variable-temperature NMR : Probe conformational equilibria in solution (e.g., puckering modes in pyrrolidine rings) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in the crystal to explain deviations from solution-phase geometry .

- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify packing-induced distortions .

Basic: How is the puckering conformation of the pyrrolidine ring quantified?

Answer:

Use Cremer-Pople parameters to define ring puckering:

- Amplitude () : Measures deviation from planarity.

- Phase angle () : Describes pseudorotational states (e.g., envelope vs. twist conformers).

- Calculation : Input atomic coordinates into software like PARST or PLATON to derive and , referencing methods in .

Advanced: What strategies optimize the synthesis of enantiopure derivatives?

Answer:

- Chiral auxiliaries : Incorporate tert-butyl or benzyl groups to induce asymmetric induction during cyclization (e.g., via Evans oxazolidinones) .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .

- Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) for preparative separation, ensuring ≥99% ee .

Basic: How are hydrogen-bonding networks analyzed in the crystal lattice?

Answer:

Apply graph set analysis (Etter’s formalism) to categorize H-bond motifs:

- Descriptors : Use , , , and notation for chains, rings, and intramolecular bonds.

- Software tools : Mercury (CCDC) or CrystalExplorer generate interaction maps, as detailed in .

Advanced: How can computational methods predict solid-state packing behavior?

Answer:

- Molecular dynamics (MD) : Simulate crystal nucleation using force fields (e.g., COMPASS III) to assess packing motifs.

- Morphology prediction : Use BFDH or attachment energy models in Materials Studio to predict crystal habit and dominant faces .

- Energy frameworks : Visualize stabilization energies (Coulombic, dispersion) with CrystalExplorer to rationalize polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。